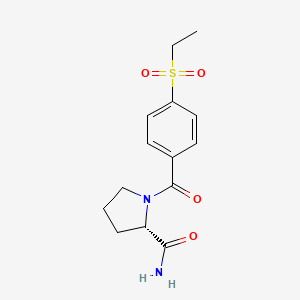
(2S)-1-(2-cyclopropylacetyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(2-cyclopropylacetyl)pyrrolidine-2-carboxamide, also known as CX-717, is a compound that belongs to the family of ampakines. Ampakines are drugs that enhance the activity of AMPA receptors in the brain, which are responsible for regulating the excitability of neurons. CX-717 has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
The mechanism of action of (2S)-1-(2-cyclopropylacetyl)pyrrolidine-2-carboxamide involves the enhancement of AMPA receptor activity in the brain. AMPA receptors are responsible for regulating the excitability of neurons and are involved in various cognitive processes such as learning and memory. By enhancing the activity of AMPA receptors, this compound can improve cognitive function and enhance memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal studies. This compound can increase the release of acetylcholine in the brain, which is a neurotransmitter that is involved in various cognitive processes such as learning and memory. This compound can also increase the release of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of mood and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2S)-1-(2-cyclopropylacetyl)pyrrolidine-2-carboxamide is that it has been extensively studied in animal models, and its mechanism of action is well understood. This compound is also relatively easy to synthesize, which makes it accessible for research purposes. However, one limitation of this compound is that its effects on human subjects are not well understood, and further clinical studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on (2S)-1-(2-cyclopropylacetyl)pyrrolidine-2-carboxamide. One area of research is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another area of research is the investigation of the long-term effects of this compound on cognitive function and memory. Additionally, the potential therapeutic applications of this compound in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and ADHD, should be further explored.
Métodos De Síntesis
The synthesis of (2S)-1-(2-cyclopropylacetyl)pyrrolidine-2-carboxamide involves the reaction of 2-cyclopropylacetylpyrrolidine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield this compound. The synthesis of this compound is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
(2S)-1-(2-cyclopropylacetyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In animal studies, this compound has been shown to improve cognitive function, enhance memory, and increase attention span. This compound has also been shown to have potential therapeutic applications in the treatment of depression, anxiety, and drug addiction.
Propiedades
IUPAC Name |
(2S)-1-(2-cyclopropylacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c11-10(14)8-2-1-5-12(8)9(13)6-7-3-4-7/h7-8H,1-6H2,(H2,11,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUDGOFYZBMPTE-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CC2CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]carbamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B7342775.png)
![1-[(2S)-2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone](/img/structure/B7342781.png)
![[(2S)-2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl]-(2-fluoro-5-methylphenyl)methanone](/img/structure/B7342787.png)
![methyl 2-[3-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]carbamoyl]furan-2-yl]acetate](/img/structure/B7342795.png)
![(1S)-N-(2,2-dimethyl-3-oxabicyclo[3.1.0]hexan-1-yl)-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7342797.png)
![(2S)-1-[3-(1H-imidazol-5-yl)-2-methylpropanoyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7342811.png)
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-[3-(methylsulfanylmethyl)-1-benzofuran-2-yl]methanone](/img/structure/B7342816.png)
![(2R)-N-[cyclobutyl(pyridin-2-yl)methyl]-6-oxopiperidine-2-carboxamide](/img/structure/B7342827.png)
![(2S)-1-[2-(2,6-dichlorophenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7342828.png)
![(2S)-1-[2-(2-methoxy-5-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7342831.png)

![(2S)-1-[4-[ethyl(propan-2-yl)amino]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7342848.png)
![(2S)-1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7342863.png)
![(2S)-1-[2-(7,7-dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7342868.png)